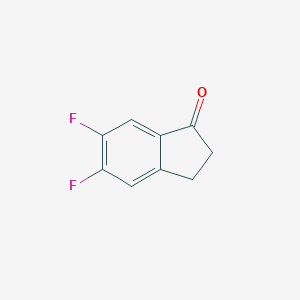

5,6-Difluoro-1-indanone

Overview

Description

5,6-Difluoro-1-indanone is a fluorinated indanone derivative. Fluorinated organic compounds, including indanones, are of significant interest in the fields of pharmaceuticals and materials science due to their enhanced lipophilicity, bioavailability, and unique physical and chemical properties. The incorporation of fluorine atoms into organic molecules often results in compounds with desirable and improved characteristics for various applications.

Synthesis Analysis

The synthesis of fluorinated indanones, such as 5,6-difluoro-1-indanone, typically involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with fluoro-containing precursors under superacidic conditions. These methods provide efficient pathways to indanones with fluorinated substituents, which play a crucial role in enhancing the compounds' bioactive and physical properties. Notably, the synthesis of trifluoromethylated indanones and related compounds has been detailed, showcasing the importance of superacidic activation and structure energy calculations for optimizing the synthesis routes (Prakash et al., 2010).

Scientific Research Applications

1. Annulations involving 1-indanones to access fused- and spiro frameworks

- Summary of the Application: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They are particularly important due to their easy accessibility and versatile reactivity. Significant advancements have been achieved regarding the cyclization of the 1-indanone core .

- Methods of Application: The review focuses on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .

- Results or Outcomes: A large number of transformations described in this review offer stereoselective formation of desired polycyclic compounds. Importantly, several reactions provide biologically relevant compounds and natural products .

2. Indane-1,3-Dione: From Synthetic Strategies to Applications

- Summary of the Application: Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

- Methods of Application: The review presents an overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .

- Results or Outcomes: Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .

3. 5,7-Difluoro-1-indanone as a Pharmaceutical Intermediate

- Summary of the Application: 5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate . This compound is used in the synthesis of various pharmaceuticals .

4. Bioactivity of 1-indanone Derivatives

- Summary of the Application: Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .

5. Synthesis of Fused and Spirocyclic Frameworks

- Summary of the Application: 1-indanones are used in the synthesis of various fused and spirocyclic frameworks . These structures are found in a number of natural products and pharmaceuticals .

- Methods of Application: The synthesis involves annulations of 1-indanones. New strategies for the synthesis of various carbocyclic and heterocyclic skeletons are demonstrated .

- Results or Outcomes: The transformations described in this review offer stereoselective formation of desired polycyclic compounds. Several reactions provide biologically relevant compounds and natural products .

6. Use as a Pharmaceutical Intermediate

Safety And Hazards

properties

IUPAC Name |

5,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472079 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-1-indanone | |

CAS RN |

161712-77-2 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)